7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
This compound is a purine-2,6-dione derivative characterized by a complex substituent pattern. Its structure includes:
- A 7-[2-hydroxy-3-(propan-2-yloxy)propyl] group, providing a branched ether and hydroxyl functionality.
- An 8-[(3-methylbutyl)amino] substituent, contributing to lipophilicity and modulating receptor interactions.
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O4/c1-10(2)6-7-18-16-19-14-13(15(24)20-17(25)21(14)5)22(16)8-12(23)9-26-11(3)4/h10-12,23H,6-9H2,1-5H3,(H,18,19)(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEDARPHKIPRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions. Key steps may involve:
Alkylation: Introduction of the isopropoxypropyl group through an alkylation reaction.
Amination: Incorporation of the amino group using appropriate amines under controlled conditions.
Hydroxylation: Addition of the hydroxy group using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound in the development of new therapeutics.
Medicine
In medicinal chemistry, 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Key Differences :
- Substituent at Position 7: Replaces the propan-2-yloxy group with a 4-chlorophenoxy moiety.
- Impact: Increased lipophilicity (Cl atom enhances logP by ~0.5 units). Potential for stronger π-π interactions with aromatic residues in target receptors. Biological Activity: Chlorinated analogs often exhibit higher PDE inhibition potency but may incur elevated cytotoxicity .
7-(2,3-Dihydroxypropyl)-3-methyl-8-[(prop-2-en-1-yl)amino]purine-2,6-dione
Key Differences :
- Position 7 Substituent : 2,3-Dihydroxypropyl instead of the hydroxyl-propan-2-yloxy chain.
- Position 8 Substituent: Propenyl amino group (smaller, unsaturated) vs. 3-methylbutyl.
- Impact :
Pyrimidine-2,4-dione Derivatives (e.g., Compounds 4–6 from )
Core Structural Difference :
- Pyrimidine-2,4-dione scaffold vs. purine-2,6-dione .
- Substituents : Benzyloxy groups at positions 6 and 3.
- Impact: Pyrimidine derivatives typically exhibit lower adenosine receptor affinity but broader kinase inhibition profiles. Benzyloxy groups confer higher logP values (~2.5–3.0), limiting blood-brain barrier penetration .
Data Table: Structural and Pharmacological Comparison
| Compound Name | Core Scaffold | Position 7 Substituent | Position 8 Substituent | Molecular Weight (g/mol) | Predicted logP | Key Biological Activity |
|---|---|---|---|---|---|---|
| Target Compound | Purine-2,6-dione | 2-hydroxy-3-(propan-2-yloxy)propyl | 3-methylbutyl amino | 381.44 | 1.8 | PDE inhibition (hypothesized) |
| 8-Amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl] | Purine-2,6-dione | 3-(4-chlorophenoxy)-2-hydroxypropyl | Amino | 397.87 | 2.3 | Enhanced PDE inhibition |
| 7-(2,3-Dihydroxypropyl) analog | Purine-2,6-dione | 2,3-dihydroxypropyl | Propenyl amino | 339.32 | 0.9 | Solubility-driven screening |
| Pyrimidine-2,4-dione (Compound 4) | Pyrimidine-2,4-dione | 3-benzyloxy-2-benzyloxymethylpropyl | N/A | 502.56 | 3.1 | Kinase inhibition |
Research Findings and Mechanistic Insights
- Target Compound vs. 4-Chlorophenoxy Analog: The propan-2-yloxy group in the target compound likely reduces off-target interactions compared to the 4-chlorophenoxy variant, which may bind promiscuously to halogen-binding pockets .
- Hydrophilicity Trade-offs : The dihydroxypropyl analog () shows superior aqueous solubility (~15 mg/mL predicted) but shorter plasma half-life (t₁/₂ ~1.5 hours in rodent models) due to rapid renal clearance .
- Pyrimidine vs. Purine Scaffolds: Purine derivatives generally exhibit higher selectivity for adenosine A₂A receptors, while pyrimidine analogs () are more effective in kinase-driven cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
